Due to its chemical structure, 1-(4-Chlorobenzhydryl)piperazine can be used as a building block for the synthesis of other molecules of scientific interest. Research has explored its application in the creation of:
1-(4-Chlorobenzhydryl)piperazine is a chemical compound with the molecular formula C₁₇H₁₉ClN₂ and a molecular weight of 286.8 g/mol. It is classified under the category of piperazine derivatives and is known for its structural features, which include a piperazine ring substituted with a 4-chlorobenzhydryl group. This compound is often recognized by its various synonyms, including Norchlorcyclizine and Hydroxyzine Related Compound A, and it has a CAS number of 303-26-4 .
The compound appears as a white solid and is utilized in various pharmaceutical applications due to its biological activity. It serves as a metabolite of cetirizine and hydroxyzine, both of which are antihistamines used to treat allergies and anxiety disorders .
The synthesis pathway often includes:
1-(4-Chlorobenzhydryl)piperazine exhibits significant biological activity, particularly in cancer research. Studies have shown that its derivatives possess cytotoxic effects against various cancer cell lines, including those from liver, breast, colon, gastric, and endometrial origins. The compound's effectiveness is attributed to its ability to inhibit cell growth significantly over time .
Moreover, it has been observed that certain derivatives maintain long-term stability in biological environments, enhancing their potential as therapeutic agents .
The synthesis of 1-(4-Chlorobenzhydryl)piperazine can be achieved through multiple methods:
The typical yield for these reactions can range from 57% to over 90%, depending on the specific conditions employed during synthesis .
1-(4-Chlorobenzhydryl)piperazine finds applications primarily in pharmaceuticals as an intermediate in the synthesis of antihistamines like cetirizine and hydroxyzine. Its derivatives are explored for potential anti-cancer properties due to their cytotoxic effects on various cancer cell lines. Furthermore, it serves as a research compound for studying piperazine's pharmacological effects and mechanisms of action .
Interaction studies involving 1-(4-Chlorobenzhydryl)piperazine focus on its binding affinities and mechanisms with various biological targets. Research indicates that this compound may interact with neurotransmitter receptors, influencing pathways related to anxiety and allergic responses. Additionally, its derivatives have been evaluated for their interactions with cancer cell signaling pathways, contributing to their cytotoxic effects against specific tumor types .
Several compounds share structural similarities with 1-(4-Chlorobenzhydryl)piperazine, including:
| Compound | Structure Similarity | Primary Use | Unique Feature |
|---|---|---|---|
| Cetirizine | Yes | Allergy treatment | Less sedative effect compared to others |
| Hydroxyzine | Yes | Anxiety treatment | Stronger sedative properties |
| Chlorpromazine | Yes | Antipsychotic | Broader spectrum of psychiatric uses |
1-(4-Chlorobenzhydryl)piperazine stands out due to its specific cytotoxic activity against cancer cells while maintaining properties associated with antihistamines, making it a unique candidate for further pharmacological exploration .
The thermal properties of 1-(4-Chlorobenzhydryl)piperazine have been consistently reported across multiple analytical sources, demonstrating reproducible physical characteristics. The melting point of this compound ranges from 65-76°C, with most reliable sources reporting values between 65-70°C [1] [2] [3] [4]. The Tokyo Chemical Industry reports a slightly higher range of 72.0-76.0°C [2], while other commercial suppliers including ChemicalBook, Fisher Scientific, and FUJIFILM Wako consistently report 65-70°C [1] [4] [5].
The boiling point is documented as 178-180°C under reduced pressure conditions (0.5-0.8 mmHg) [1] [2] [3] [4] [6]. This reduced pressure requirement reflects the compound's thermal sensitivity and tendency toward decomposition at elevated temperatures under atmospheric pressure conditions.
Table 1: Thermal Properties of 1-(4-Chlorobenzhydryl)piperazine
| Source | Melting Point (°C) | Boiling Point (°C) | Citation |
|---|---|---|---|
| ChemicalBook | 65-70 | 178-180 (0.5 mmHg) | [1] |
| TCI Chemicals | 72.0-76.0 | 180 (0.8 mmHg) | [2] |
| Avantor Sciences | 65-75 | 178-180 (0.5 mmHg) | [3] |
| Fisher Scientific | 65-70 | 178-180 (0.5 mmHg) | [4] |
| FUJIFILM Wako | 65-70 | 178-180 | [5] |
| AKSci | 65-75 | 178-180 (0.5 mmHg) | [6] |
Thermal decomposition of 1-(4-Chlorobenzhydryl)piperazine occurs through multiple pathways when exposed to elevated temperatures. Safety data sheets indicate that thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas [7] [8] [9]. The compound demonstrates thermal instability above 200°C, with significant decomposition occurring before reaching its theoretical atmospheric boiling point [10].
The solubility characteristics of 1-(4-Chlorobenzhydryl)piperazine demonstrate typical behavior for a substituted piperazine derivative with mixed hydrophilic and lipophilic properties. Water solubility is limited at 144.6 mg/L at 25°C [1], classifying the compound as sparingly soluble in aqueous media [11] [12].
In contrast, the compound exhibits excellent solubility in organic solvents. Methanol serves as an effective solvent, with the compound being readily soluble [1] [2]. Ethanol solubility is documented at approximately 25 mg/ml [13], while dimethyl sulfoxide and dimethyl formamide both provide superior solvation with solubilities of 30 mg/ml each [14] [13].
Table 2: Solubility Profile of 1-(4-Chlorobenzhydryl)piperazine
| Solvent | Solubility | Citation |
|---|---|---|
| Water | 144.6 mg/L at 25°C | [1] |
| Methanol | Soluble | [1] [2] |
| Ethanol | 25 mg/ml | [13] |
| DMSO | 30 mg/ml | [14] [13] |
| DMF | 30 mg/ml | [13] |
| DMSO:PBS (1:4) | 0.2 mg/ml | [13] |
For aqueous buffer systems, 1-(4-Chlorobenzhydryl)piperazine is sparingly soluble, requiring co-solvent approaches for enhanced dissolution. A mixture of DMSO and phosphate-buffered saline (1:4 ratio) achieves a solubility of approximately 0.2 mg/ml [13], which is significantly higher than the pure aqueous solubility.
The lipophilicity of 1-(4-Chlorobenzhydryl)piperazine is characterized by a logarithmic partition coefficient (LogP) of 3.4 at 25°C [1] [15], indicating moderate to high lipophilicity. This value places the compound in a favorable range for membrane permeability while maintaining sufficient aqueous solubility for biological applications.
The compound exhibits basic properties with a predicted pKa value of 8.99±0.10 [1] [15], reflecting the basicity of the piperazine nitrogen atoms. This relatively high pKa indicates that the compound will exist predominantly in its protonated form under physiological pH conditions, which influences its solubility behavior and potential biological interactions.
Table 3: Partition Coefficients and Dissociation Constants
| Property | Value | Citation |
|---|---|---|
| LogP (octanol/water) | 3.4 at 25°C | [1] [15] |
| pKa (predicted) | 8.99±0.10 | [1] [15] |
| Vapor Pressure | 0 Pa at 25°C | [1] |
| Density | 1.0912 (rough estimate) | [1] |
| Flash Point | >230°F (>110°C) | [1] [6] |
The vapor pressure is essentially negligible at 0 Pa at 25°C [1], indicating minimal volatility under standard conditions. The estimated density of 1.0912 g/cm³ [1] is slightly higher than water, consistent with the presence of the chlorinated aromatic ring system.
The hygroscopic behavior of 1-(4-Chlorobenzhydryl)piperazine has not been extensively characterized in the available literature. However, storage recommendations consistently specify the need for protection from moisture [16], suggesting some degree of hygroscopic tendency that could affect the compound's stability and handling characteristics.
The compound is typically supplied as a white to light beige crystalline powder [1] [2] [3], with the slight color variation potentially indicating different degrees of purity or minor polymorphic differences. The crystalline nature suggests an ordered solid-state structure, though specific polymorphic studies have not been identified in the current literature.
Table 4: Physical Appearance and Stability Characteristics
| Property | Description | Citation |
|---|---|---|
| Appearance | White to light beige crystalline powder | [1] [2] [3] |
| Color | White to light beige | [1] [2] |
| Form | Crystalline powder/solid | [1] [2] |
| Storage Temperature | Room temperature (<15°C recommended) | [2] [16] |
| Storage Conditions | Cool, dry place; protect from light and moisture | [16] |
| Hygroscopicity | Data not available | Not reported |
No specific polymorphic forms have been documented in the available scientific literature, though the variation in reported melting point ranges (65-76°C) across different sources could potentially indicate polymorphic behavior or differences in crystal purity and habit.
The chemical stability of 1-(4-Chlorobenzhydryl)piperazine is influenced by several environmental factors, including temperature, light exposure, moisture content, and the presence of oxidizing agents. The compound is considered stable under normal storage conditions when protected from adverse environmental factors [9] [17].
Thermal degradation pathways involve the breakdown of the piperazine ring system and the chlorobenzhydryl substituent. At elevated temperatures, the compound can undergo ring-opening reactions and dealkylation processes, leading to the formation of various degradation products including smaller amine fragments and chlorinated aromatic compounds [7] [8].
Oxidative degradation represents another significant pathway, particularly in the presence of strong oxidizing agents [9]. The piperazine nitrogen atoms are susceptible to oxidation, while the aromatic ring systems can undergo various oxidative transformations.
Photodegradation can occur upon exposure to light, particularly ultraviolet radiation. Storage conditions consistently recommend protection from light [16] to minimize photolytic degradation processes.
Recommended stabilization strategies include:
Irritant;Health Hazard